molecular formula C9H8O2 B043037 4-Chromanone CAS No. 491-37-2

4-Chromanone

Cat. No.: B043037
CAS No.: 491-37-2
M. Wt: 148.16 g/mol
InChI Key: MSTDXOZUKAQDRL-UHFFFAOYSA-N
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Description

4-Chromanone, also known as chroman-4-one or 2,3-dihydro-1-benzopyran-4-one, is a significant heterocyclic compound that belongs to the class of oxygen-containing heterocycles. It consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring. This compound is a major building block in a variety of medicinal compounds and exhibits a broad spectrum of biological and pharmaceutical activities .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can yield chroman derivatives.

    Substitution: Substitution reactions at different positions of the chromanone ring can lead to a variety of substituted chromanones.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

4-Chromanone, also known as 2,3-dihydro-1-benzopyran-4-one, is a heterobicyclic compound that plays a significant role in medicinal chemistry . It exhibits a broad spectrum of biological and pharmaceutical activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity . The primary targets of this compound are therefore diverse and depend on the specific biological activity being considered.

Mode of Action

The mode of action of this compound is complex due to its wide range of biological activities. The compound interacts with its targets in various ways, leading to different changes depending on the specific target and biological activity. For instance, as an anticancer agent, it may inhibit cell proliferation and induce apoptosis . As an antioxidant, it may neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Biochemical Pathways

This compound affects multiple biochemical pathways due to its diverse biological activities. For example, in its role as an antioxidant, it may be involved in pathways related to oxidative stress . As an anticancer agent, it may affect pathways related to cell proliferation and apoptosis . .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biological activity. For instance, as an anticancer agent, it may result in the inhibition of cell proliferation and the induction of apoptosis . As an antioxidant, it may neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Biochemical Analysis

Biochemical Properties

4-Chromanone plays an important role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often leads to strong differences in the chemistry and biological activity of these compounds . For instance, this compound derivatives exhibit a broad range of biological and pharmaceutical activities such as antibiotic, antiparasitic, anticancer, and anti-HIV activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound-derived compounds have been shown to be active in photosynthesis and have a bleaching effect on the plastid system of Euglena gracilis .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Scientific Research Applications

4-Chromanone and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Chromanone is structurally related to several other compounds, including:

    Chromone: Differing by the presence of a double bond between C-2 and C-3.

    Flavanone: A 2-phenyl derivative of chroman-4-one.

    Isoflavone: A 3-phenyl derivative of chroman-4-one.

    Spirochromanone: Featuring a spiro linkage at the chromanone ring.

Uniqueness:

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential in various scientific fields.

Properties

IUPAC Name

2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTDXOZUKAQDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060081
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

491-37-2
Record name Chromanone
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Record name 4-Chromanone
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Record name 4-Chromanone
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-
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Record name Chroman-4-one
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Synthesis routes and methods I

Procedure details

The amount of 10 g of 3,4-dimethoxyphenol and 7.8 g of 3,3-dimethyl acrylic acid were combined in a 125 ml. erlenmeyer flask and dissolved with the addition of 40 ml anhydrous ethyl ether. The ether was removed in vacuo and while the contents of the flask remained liquid, 50 gm of polyphosphoric acid was added. The flask and contents were placed on a steam bath and heated with stirring for 1 hour. At the end of 1 hour, 75 ml. of water was added and the contents stirred into solution for 5 minutes. The solution was allowed to cool and a substantial sticky precipitate formed. The aqueous layer was decanted and extracted with 100 ml. of ether. The ether extract was washed successively with 150 ml. of water, 100 ml. of 5% sodium carbonate and 100 ml. of saturated NaCl solution. The ether extract was dried over anhydrous sodium sulfate. The sticky residue formed on cooling was dissolved in 300 ml. of chloroform and washed successively with 150 ml. of water, two 150 ml. portions of 5% sodium carbonate solution and 150 ml. of saturated NaCl solution. The chloroform solution was dried over anhydrous sodium sulfate. The ethereal and chloroform extracts were combined and the solvents removed in vacuo leaving 16.17 gm of off-white crystalline chromanone.
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Synthesis routes and methods II

Procedure details

2-Hydroxyacetophenone compounds of structure XXXXI are treated with benzaldehyde compounds of structure XXXXII under suitable conditions to provide chroman-4-one compounds of structure XXXXIII. In some embodiments, 2-hydroxyacetophenone compounds of structure XXXXI are treated with benzaldehyde compounds of structure XXXXII, pyrrolidine, and methanol, with heating to about 50° C. for about 2 days to provide chroman-4-one compounds of structure XXXXIII. Chroman-4-one compounds of structure XXXXIII are then reacted tris(dibenzylideneacetone)dipalladium(0), tri-tert-butylphosphonium tetrafluoroborate, potassium bicarbonate, a suitable arylbromide, and 1,4-dioxane/water (4:1,) at about 110° C. to provide chroman-4-one compounds of structure XXXXIV. Chroman-4-one compounds of structure XXXXIV are then treated with methyl magnesium chloride in tetrahydrofuran at about 0° C., followed by 80% AcOH/H2O with warming to about 90° C. to provide compounds of structure XXXXV.
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Synthesis routes and methods III

Procedure details

A solution of protected hydroxyarylketone (1.0 equiv), 4-iodobenzaldehyde (1.0 equiv), piperidine (0.35 equiv), and DBU (0.35 equiv) in s-butanol (1.0 M) was heated at reflux. Using a Dean-Stark trap, half of the solvent was removed over 30-40 min, and the reaction was kept at reflux without further concentration for additional 4-8 h. The reaction mixture was cooled to 90° C., i-propanol (0.7-1.0 fold of s-butanol v/v) was added, and the reaction was allowed to cool to room temperature. Any large pieces of material were broken down with a spatula, and the suspension was stirred overnight (Note #1 & 2). The precipitate was collected by filtration to give the corresponding chromanone.
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Name
hydroxyarylketone
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Synthesis routes and methods IV

Procedure details

2-Hydroxyacetophenone compounds of structure XXXXI are treated with benzaldehyde compounds of structure XXXXII under suitable conditions to provide chroman-4-one compounds of structure XXXXIII. In some embodiments, 2-hydroxyacetophenone compounds of structure XXXXI are treated with benzaldehyde compounds of structure XXXXII, pyrrolidine, and methanol, with heating to about 50° C. for about 2 days to provide chroman-4-one compounds of structure XXXXIII. Chroman-4-one compounds of structure XXXXIII are then reacted tris(dibenzylideneacetone)dipalladium(0), tri-tert-butylphosphonium tetrafluoroborate, potassium bicarbonate, a suitable arylbromide, and 1,4-dioxane/water (4:1,) at about 110° C. to provide chroman-4-one compounds of structure XXXXIV. Chroman-4-one compounds of structure XXXXIV are then treated with methyl magnesium chloride in tetrahydrofuran at about 0° C., followed by 80% AcOH/H2O with warming to about 90° C. to provide compounds of structure XXXXV.
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Synthesis routes and methods V

Procedure details

2-Hydroxyacetophenon (compound 1, R1 is as defined above) and compound 2 wherein R2 and R3 are as defined above are refluxed under heating in a solvent such as benzene, chlorobenzene, toluene and xylene, in the presence of a secondary amine such as pyrrolidine, piperidine and morpholine, using a Dean-Stark apparatus, while removing liberated water to give 4-chromanon (compound 3 wherein R1, R2 and R3 are as defined above).
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secondary amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chromanone
Reactant of Route 2
4-Chromanone
Reactant of Route 3
4-Chromanone
Reactant of Route 4
4-Chromanone
Reactant of Route 5
4-Chromanone
Reactant of Route 6
4-Chromanone
Customer
Q & A

Q1: What is the molecular formula and weight of 4-chromanone?

A1: The molecular formula of this compound is C9H8O2, and its molecular weight is 148.16 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide valuable information about the structure and stereochemistry of this compound derivatives. Studies have shown the impact of substituents on the chemical shifts of characteristic carbon atoms in the chromanone ring system, particularly at positions 2, 3, and 4. []

Q3: What are some common methods for synthesizing 4-chromanones?

A3: Several synthetic routes are available for preparing 4-chromanones, including:

  • Cyclodehydration of o-hydroxyaryl-β-ketols: This method, often using reagents like HMPT, offers a versatile approach to access diverse this compound derivatives. []
  • Palladium-catalyzed direct arylation: This approach allows for the direct introduction of aryl groups at the C-3 position of 4-chromanones, enabling the synthesis of racemic isoflavanones and 3,3-diaryl-4-chromanones. []
  • Intramolecular Michael-type cyclization: This strategy, often employing a chiral catalyst, enables the stereoselective synthesis of 3-nitro-substituted 4-chromanones with potential biological activities. [, ]
  • Condensation Reactions: 4-Chromanones can be synthesized through the condensation of phenols with α,β-unsaturated carboxylic acids using catalysts like zinc chloride/phosphorus oxychloride or aluminum chloride/phosphorus oxychloride. This reaction can lead to various benzodipyran derivatives depending on the reaction conditions and substituents present. []

Q4: How does the Corey-Chaykovsky reagent react with this compound-2-carboxylates?

A4: In an unusual reaction, dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent) facilitates C-methylation at the 2-position of this compound-2-carboxylates with high chemo- and regioselectivity. This finding highlights the unique reactivity of this reagent and its potential for modifying the chromanone framework. []

Q5: What is the role of formaldehyde in the synthesis of this compound derivatives?

A5: Formaldehyde plays a crucial role in the synthesis of this compound derivatives by participating in acid-catalyzed reactions with 4-chromanones, leading to the formation of various products, including acetoxymethyl derivatives, 1,3-dioxanes, and polymers, depending on the reaction conditions and the substitution pattern of the starting this compound. [, ]

Q6: Can you elaborate on the significance of the photochemical reactions of this compound derivatives?

A6: Photochemical reactions offer unique pathways to access diverse this compound derivatives. For example, the irradiation of 3-(2-alkenyl)estrone and 3-(2-alkenyl)-17-norestrone derivatives, followed by base-mediated intramolecular oxa-Michael cyclization, provides access to novel this compound moieties fused to estrone (and 17-norestrone). [] Additionally, the stereoselective photodimerization of (E)-3-benzylidene-4-chromanones in the crystalline state has been extensively studied. The presence and position of halogen substituents on the chromanone ring significantly influence the molecular packing in the crystal lattice, leading to the selective formation of either syn-head-to-head or anti-head-to-tail photodimers. []

Q7: What are some notable biological activities exhibited by this compound derivatives?

A7: this compound derivatives display a wide range of biological activities, including:

  • Anti-platelet aggregative activity: Several Mannich bases of 4-chromanones demonstrate potent anti-platelet aggregative activity, particularly against ADP-induced platelet aggregation. These findings highlight the potential of these compounds as therapeutic agents for cardiovascular diseases. [, ]
  • Anti-inflammatory activity: Certain Mannich bases of 4-chromanones exhibit significant anti-inflammatory activity in vivo, making them potential candidates for developing new anti-inflammatory drugs. []
  • Antitumor activity: Studies have shown that 3,3-disubstituted 3-nitro-4-chromanones exhibit moderate to good in vitro antitumor activities against various cancer cell lines, making them promising lead compounds for further drug discovery efforts. []
  • Anti-tubercular activity: 3-Benzylidene-4-chromanones have emerged as a novel cluster of anti-tubercular agents. Several derivatives show potent growth inhibition of Mycobacterium tuberculosis H37Rv in vitro, with promising selectivity indices compared to mammalian cells. []
  • Antioxidant activity: Certain 3-benzylidene-4-chromanones, particularly those containing a catechol moiety, demonstrate potent free radical scavenging activity, indicating their potential as antioxidants. []

Q8: How do structural modifications on the this compound scaffold impact biological activity?

A8: Modifications on the this compound scaffold significantly influence biological activity, potency, and selectivity. Some key observations from SAR studies include:

  • Substituents at the 3-position: The introduction of various substituents, such as benzylidene, nitro, and amino groups, at the 3-position of 4-chromanones plays a crucial role in modulating their biological activity. For example, 3-benzylidene-4-chromanones exhibit potent anti-tubercular, antioxidant, and α-glucosidase inhibitory activities. [, ] In contrast, 3-nitro-substituted 4-chromanones have shown promising antitumor activity. [, ]
  • Substituents on the aromatic ring: The presence and nature of substituents on the aromatic ring of 4-chromanones also significantly impact their biological activity. For instance, the introduction of a halogen group on the chromanone moiety has been shown to influence the solid-state photodimerization behavior of (E)-3-benzylidene-4-chromanones by controlling their molecular arrangement in the crystalline state. [] Furthermore, 7-alkoxy substituents on the this compound ring enhance acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory activity both in vitro and in vivo, highlighting the importance of this substitution pattern for developing novel cholesterol-lowering agents. []
  • Stereochemistry: The stereochemistry of this compound derivatives also plays a crucial role in their biological activity. For instance, in the case of 3-amino-4-chromanols, the cis- and trans-isomers exhibit different pharmacological profiles, with the 7,8-dihydroxy-substituted cis-isomers showing strong β2-adrenergic receptor agonist activity while the corresponding trans-isomers lack this activity. This observation emphasizes the significance of controlling the stereochemistry during the synthesis of these compounds to obtain the desired biological activity. []

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